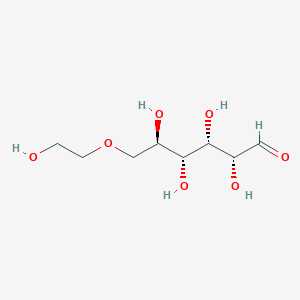

6-O-(2-Hydroxyethyl)-D-glucose

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

10230-13-4 |

|---|---|

Molecular Formula |

C8H16O7 |

Molecular Weight |

224.21 g/mol |

IUPAC Name |

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxy-6-(2-hydroxyethoxy)hexanal |

InChI |

InChI=1S/C8H16O7/c9-1-2-15-4-6(12)8(14)7(13)5(11)3-10/h3,5-9,11-14H,1-2,4H2/t5-,6+,7+,8+/m0/s1 |

InChI Key |

QQNRRUQBWHITJY-LXGUWJNJSA-N |

Isomeric SMILES |

C(COC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |

Canonical SMILES |

C(COCC(C(C(C(C=O)O)O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for 6 O 2 Hydroxyethyl D Glucose and Its Analogues

Regioselective Chemical Synthesis Approaches

Chemical synthesis of 6-O-(2-Hydroxyethyl)-D-glucose and its analogues relies heavily on the principles of regioselectivity, primarily focusing on the unique reactivity of the primary hydroxyl group at the C-6 position.

Protection Group Strategies for C-6 Hydroxyl Selectivity

A cornerstone of regioselective synthesis is the use of protecting groups to mask the more reactive hydroxyl groups, thereby directing the reaction to the desired position. The primary hydroxyl group at the C-6 position of glucose is sterically less hindered and more accessible than the secondary hydroxyl groups at C-2, C-3, and C-4. researchgate.netntnu.no This inherent reactivity difference is exploited by using bulky protecting groups that selectively react with the C-6 hydroxyl.

Commonly employed bulky protecting groups include:

Triphenylmethyl (trityl, Tr) : This group is introduced using triphenylmethyl chloride and is highly selective for the primary hydroxyl group. mdpi.com

tert-Butyldiphenylsilyl (TBDPS) : Another sterically demanding silyl (B83357) ether protecting group that shows high selectivity for the C-6 position. researchgate.net

Pivaloyl (Piv) : This bulky acyl group can also be used for the selective protection of the primary hydroxyl group. researchgate.net

Once the C-6 hydroxyl group is protected, the remaining hydroxyl groups can be modified. Subsequently, the protecting group at C-6 is selectively removed to allow for the introduction of the 2-hydroxyethyl group. For instance, a trityl group can be removed under acidic conditions. mdpi.com

Another strategy involves the formation of a 4,6-O-benzylidene acetal, which protects both the C-4 and C-6 hydroxyl groups. Reductive ring-opening of this acetal can then selectively expose the C-6 hydroxyl for further reaction. researchgate.net

Table 1: Common Protecting Groups for C-6 Hydroxyl Selectivity

| Protecting Group | Reagent | Key Features |

|---|---|---|

| Triphenylmethyl (Trityl) | Triphenylmethyl chloride | High selectivity for primary hydroxyls due to steric bulk. mdpi.com |

| tert-Butyldiphenylsilyl (TBDPS) | tert-Butyldiphenylsilyl chloride | Bulky silyl group providing good selectivity for the C-6 position. researchgate.net |

| Pivaloyl (Piv) | Pivaloyl chloride | Sterically hindered acyl group favoring reaction at the primary hydroxyl. researchgate.net |

| Benzylidene acetal | Benzaldehyde dimethyl acetal | Protects both C-4 and C-6, allowing for subsequent selective C-6 functionalization after ring opening. researchgate.net |

Etherification Reactions at the C-6 Position

Following the selective protection and deprotection steps to free the C-6 hydroxyl group, etherification is carried out to introduce the 2-hydroxyethyl moiety. A common method for forming this ether linkage is the Williamson ether synthesis. libretexts.orgyoutube.com This reaction involves the deprotonation of the C-6 hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic ethylene-based reagent.

A typical procedure involves:

Activation of the C-6 Hydroxyl : The selectively exposed C-6 hydroxyl group is treated with a base, such as sodium hydride (NaH), to form the corresponding alkoxide.

Nucleophilic Substitution : The resulting alkoxide is then reacted with a suitable electrophile like 2-bromoethanol or ethylene (B1197577) oxide. The alkoxide attacks the electrophilic carbon, displacing the leaving group (in the case of 2-bromoethanol) or opening the epoxide ring (in the case of ethylene oxide) to form the desired 6-O-(2-hydroxyethyl) ether linkage.

The choice of reagents and reaction conditions is crucial to ensure high yields and prevent side reactions.

Synthesis via Glucofuranose Intermediates

An alternative synthetic route utilizes glucofuranose intermediates. In the furanose form of glucose, the hydroxyl groups have different reactivity profiles compared to the pyranose form. wikipedia.orgnaturalspublishing.com By protecting certain hydroxyl groups within the glucofuranose structure, the C-6 hydroxyl can be made available for selective modification.

A common strategy involves the use of diacetone glucose, where the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene ketals. However, for selective C-6 modification, a different protection pattern is required. One approach involves the initial preparation of 1,2-O-isopropylidene-α-D-glucofuranose. This leaves the hydroxyl groups at C-3, C-5, and C-6 available for reaction. Selective protection of the C-3 and C-5 hydroxyls can then allow for the targeted etherification of the C-6 hydroxyl. Following the introduction of the hydroxyethyl (B10761427) group, the protecting groups are removed to yield the final product.

Approaches for Positional Isomers of Hydroxyethyl-D-Glucose

The synthesis of other positional isomers, such as 2-O- and 3-O-(2-Hydroxyethyl)-D-glucose, requires more complex multi-step procedures due to the similar reactivity of the secondary hydroxyl groups.

The preparation of a mixture of hydroxyethyl-D-glucose isomers can be achieved by reacting glucose with ethylene oxide under alkaline conditions. This reaction typically results in a mixture of mono-, di-, and polysubstituted products. The distribution of the hydroxyethyl groups among the C-2, C-3, and C-6 positions is influenced by the relative reactivity of the corresponding hydroxyl groups. cerealsgrains.org

The isolation and purification of the individual isomers from this mixture are typically accomplished using chromatographic techniques, such as preparative paper chromatography or column chromatography. cerealsgrains.org The separation is based on the different polarities and affinities of the isomers for the stationary phase. The identity of the isolated isomers can be confirmed by comparing their physical properties, such as melting points and specific rotations, with those of authentic, synthetically prepared standards. cerealsgrains.org

Table 2: Chromatographic Separation of Hydroxyethyl-D-Glucose Isomers

| Isomer | Relative Mobility (Rg) | Notes |

|---|---|---|

| 6-O-Hydroxyethyl-D-glucose | 1.21 | Major product in some preparations. cerealsgrains.org |

| 2-O-Hydroxyethyl-D-glucose | 1.57 | Often the most abundant isomer. cerealsgrains.org |

| 3-O-Hydroxyethyl-D-glucose | 1.86 | Typically formed in smaller amounts. cerealsgrains.org |

Enzymatic and Biocatalytic Synthesis Pathways

Enzymatic methods offer a green and highly selective alternative to chemical synthesis for the preparation of this compound and its analogues. These biocatalytic approaches often proceed under mild reaction conditions and can circumvent the need for complex protection and deprotection steps.

Lipases are a class of enzymes that have been successfully employed for the regioselective acylation of sugars. mdpi.com While typically used for esterification, enzymatic strategies can be adapted for etherification. For instance, a transglycosylation reaction catalyzed by a glycosidase could potentially be used. In such a reaction, a donor substrate containing the hydroxyethyl group would be used, and the enzyme would catalyze its transfer to the C-6 position of glucose.

Another potential enzymatic route involves the use of genetically engineered enzymes with altered substrate specificity. By modifying the active site of an enzyme, it may be possible to favor the reaction at the C-6 hydroxyl of glucose. For example, manipulating the catalytic magnesium coordination in β-phosphoglucomutase has been shown to allow for the accumulation of a reaction intermediate, suggesting that enzyme modification can be a powerful tool for synthesizing specific glucose derivatives. rsc.org

Sucrose phosphorylase is another enzyme that has been utilized for the synthesis of glucosides. google.com This enzyme catalyzes the transfer of a glucose moiety from sucrose to an acceptor molecule. If a suitable hydroxyethyl-containing acceptor is used, this could provide a direct route to the desired product.

The development of efficient enzymatic and biocatalytic pathways for the synthesis of this compound is an active area of research, offering the potential for more sustainable and environmentally friendly production methods.

Glycosidase-Catalyzed Reactions for Carbohydrate Derivatives

Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds. However, under controlled conditions, they can be used for the synthesis of glycosides through reverse hydrolysis or transglycosylation reactions. In reverse hydrolysis, a glycoside is formed from a monosaccharide and an alcohol in a system with low water activity. Transglycosylation involves the transfer of a glycosyl group from a donor glycoside to an acceptor molecule.

Retaining glycosidases, which operate via a double displacement mechanism, are often employed for these synthetic purposes. nih.govnih.gov These enzymes form a covalent glycosyl-enzyme intermediate, which can then be intercepted by a nucleophile other than water to form a new glycoside. nih.gov

A significant challenge in using wild-type glycosidases for synthesis is the subsequent hydrolysis of the newly formed product. To overcome this, engineered glycosidases, known as glycosynthases, have been developed. By mutating the catalytic nucleophile, the hydrolytic activity of the enzyme is abolished, while its ability to catalyze the formation of glycosidic bonds from a suitable glycosyl donor (typically a glycosyl fluoride) is retained, often leading to higher product yields.

While the direct synthesis of this compound using glycosidases is not extensively detailed in the literature, the synthesis of various alkyl glucosides through this method has been widely reported. For instance, β-glucosidases have been used to catalyze the reaction between glucose and various alcohols, such as octanol, to produce the corresponding alkyl glucosides. researchgate.net This principle can be extended to the use of ethylene glycol as the alcohol acceptor to yield this compound.

Table 1: Examples of Glycosidase-Catalyzed Synthesis of Carbohydrate Derivatives

| Enzyme | Donor Substrate | Acceptor Substrate | Product | Linkage Type | Reference |

| β-mannosidase from Aspergillus oryzae | p-nitrophenyl β-D-mannopyranoside | di-N-acetylchitobiose | β-D-Manp-(1→4)-β-D-GlcpNAc-(1→4)-D-GlcpNAc | β-(1→4) | rsc.org |

| XynB2 E335G mutant (GH52) | α-Xylobiose fluoride | p-Nitrophenyl-β-D-glucopyranoside | Xyl-β-(1,4)-Glc-pNP | β-(1→4) | nih.gov |

| MalA D320G (α-glucosidase mutant) | β-Mannosyl fluoride | p-Nitrophenyl-α-D-glucopyranoside | Man-α-(1,4)-Glc-pNP | α-(1→4) | nih.gov |

Lipase-Catalyzed Transesterification in Glycomonomer Synthesis

Lipases are enzymes that typically catalyze the hydrolysis of esters. However, in non-aqueous environments, they can effectively catalyze the reverse reaction, esterification, and transesterification. This capability is harnessed for the synthesis of sugar esters, which can serve as glycomonomers for polymer synthesis.

The lipase-catalyzed synthesis of sugar fatty acid esters is a well-established process. researchgate.net This reaction is generally carried out in organic solvents to minimize water activity and shift the equilibrium towards synthesis. researchgate.net Various lipases, such as those from Candida antarctica (Novozym 435), have been shown to be effective catalysts for the esterification of glucose with fatty acids. nih.gov

The synthesis of glycomonomers like this compound can be envisioned through a lipase-catalyzed transesterification reaction. In this approach, a suitable activated ester of 2-hydroxyethanol could be reacted with D-glucose, with the lipase directing the acylation to the primary 6-hydroxyl group. Alternatively, a transesterification could be performed between an ethyl ester of a dicarboxylic acid and glucose, followed by reduction to yield the desired product.

Ionic liquids have also been explored as alternative reaction media for lipase-catalyzed glucose ester synthesis, sometimes leading to improved enzyme stability and reaction rates. nih.gov

Table 2: Factors Affecting Lipase-Catalyzed Sugar Ester Synthesis

| Factor | Effect on Reaction | Reference |

| Solvent | Low water activity solvents favor synthesis over hydrolysis. | researchgate.net |

| Water Activity | Must be controlled to maintain enzyme activity while minimizing hydrolysis. | researchgate.net |

| Substrate Nature | The structure of the sugar and the fatty acid can influence reaction efficiency. | researchgate.net |

| Temperature | Affects reaction rate and enzyme stability. | nih.gov |

| Enzyme Source | Different lipases exhibit varying selectivity and activity. | researchgate.net |

Microbial Bioconversions Involving Glucose Derivatives

Microbial bioconversions utilize whole microorganisms or their enzymes to perform chemical transformations. While direct microbial production of this compound is not a commonly reported process, microbial systems are extensively used for the production of glucose from biomass and for the subsequent conversion of glucose into other valuable chemicals.

The enzymatic hydrolysis of lignocellulosic biomass, a process often referred to as saccharification, relies on cellulase and β-glucosidase enzymes, which are frequently produced by fungi such as Trichoderma reesei and Aspergillus niger. researchgate.netnih.govnih.gov This process yields fermentable sugars, primarily glucose. researchgate.net

This microbially-produced glucose can then serve as a starting material for further biotransformations. For instance, various microorganisms are capable of converting glucose into ethanol, organic acids, and other compounds through fermentation. google.com While not a direct synthesis of the target compound, these microbial processes are crucial for providing the glucose feedstock for subsequent enzymatic or chemical modifications.

Furthermore, some microorganisms possess enzymes that could potentially be engineered to perform specific hydroxylations or etherifications on the glucose molecule. The discovery and engineering of such enzymes could open up possibilities for the direct microbial synthesis of this compound and its analogues in the future.

Synthesis of Advanced Derivatives and Conjugates

Building upon the foundational glucose structure, a variety of advanced derivatives and conjugates can be synthesized for specialized applications in materials science and biomedicine.

Strategies for Glycopolymer Monomers

Glycopolymers are polymers with pendant carbohydrate moieties. They are of significant interest for their potential applications in drug delivery, tissue engineering, and as biomaterials. The synthesis of well-defined glycopolymers often begins with the preparation of suitable glycomonomers.

One common strategy involves the modification of glucose to introduce a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). For example, glucose meth/acrylate monomers have been synthesized and subsequently polymerized. nih.gov The synthesis of these monomers can involve multiple steps, including the protection of hydroxyl groups, introduction of the polymerizable moiety, and subsequent deprotection.

Ring-opening polymerization (ROP) of sugar-based cyclic monomers is another powerful technique for creating polymers with sugar units in the main chain. researchgate.netrsc.org This approach allows for precise control over the polymer architecture. rsc.org

Post-polymerization modification is an alternative route where a pre-formed polymer with reactive functional groups is reacted with a sugar derivative. nih.gov This method can be advantageous as it allows for the synthesis of a variety of glycopolymers from a common parent polymer. nih.gov

Table 3: Common Strategies for Glycopolymer Synthesis

| Strategy | Description | Advantages | Reference |

| Polymerization of Sugar-Containing Monomers | Synthesis of a monomer with a polymerizable group and a sugar moiety, followed by polymerization. | Well-defined polymer structures. | nih.gov |

| Ring-Opening Polymerization (ROP) | Polymerization of cyclic monomers derived from sugars. | Precise control over polymer architecture. | researchgate.netrsc.org |

| Post-Polymerization Modification | Modification of a pre-existing polymer with sugar-containing reagents. | Versatile approach for creating a library of glycopolymers. | nih.gov |

Incorporation into Glycoconjugates and Thioether Ligands

Glycoconjugates, which are molecules containing one or more carbohydrate units linked to a non-carbohydrate moiety, play crucial roles in biological processes. The synthesis of glycoconjugates with specific properties is an active area of research. For instance, a water-soluble ionophore has been synthesized by conjugating glucose with a thiocarbohydrazone moiety. nih.gov

Thioether ligands incorporating sugar moieties are also of interest, particularly for their potential in medicinal chemistry and as ligands for metal catalysts. The synthesis of thioglycosides, which contain a sulfur atom at the anomeric position, is a common method for creating stable analogues of O-glycosides. These can be prepared through various methods, including the reaction of a thiol with a per-O-acetylated sugar in the presence of a Lewis acid.

Preparation of Labeled Glucose Analogs (e.g., Deuterated D-Glucose)

Isotopically labeled glucose analogues, such as deuterated D-glucose, are invaluable tools for studying glucose metabolism and transport. nih.govirisotope.com These labeled compounds can be traced in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

The synthesis of specifically deuterated D-glucose can be achieved through various chemical methods. For example, 2-deutero-D-glucose can be synthesized from a protected glucose derivative via a series of reactions involving the formation of a glycosyl bromide, followed by transformation into a ketone and subsequent reduction with a deuterium source like sodium borodeuteride. nih.gov Similarly, 6-deutero-D-glucose can be prepared by the oxidation of the primary hydroxyl group at C-6 to an aldehyde, followed by reduction with sodium borodeuteride. nih.gov

The choice of synthetic route allows for the specific placement of the deuterium label at different positions on the glucose molecule, enabling detailed investigations of metabolic pathways.

Table 4: Examples of Synthesized Deuterated D-Glucose Analogs

| Compound | Synthetic Precursor | Key Reagents | Reference |

| 2-deutero-D-glucose | 1,2-di-O-acetyl-3,4,6-tri-O-benzyl-d-glucose | HBr, DBU, NaBD₄ | nih.gov |

| 6-deutero-D-glucose | Benzyl α-d-mannopyranoside (for 6-deutero-d-mannose) | TBDMSCl, Benzyl bromide, Swern oxidation, NaBD₄ | nih.gov |

| (S)-D-(6-²H₁)-glucose | D-(6,6-²H₂)-glucose | (R)-(+)-Alpine-Borane | researchgate.net |

Synthesis of Acetylated and Other Protected Derivatives

The synthesis of derivatives of this compound relies on established principles of carbohydrate chemistry, where the strategic use of protecting groups is essential to achieve regioselectivity. Due to the presence of multiple hydroxyl groups with similar reactivity on the glucose core, direct modification is often challenging. Therefore, methodologies developed for D-glucose and its analogues are directly applicable. The primary hydroxyl group at the C-6 position is generally the most reactive due to reduced steric hindrance, a feature that is frequently exploited for selective protection. researchgate.netwiley-vch.de

Acetylated Derivatives

Acetylation is a common strategy to temporarily block hydroxyl groups, preventing them from participating in subsequent reactions. nih.gov This can be performed either exhaustively to protect all hydroxyls or selectively under controlled conditions.

Per-O-acetylation: The complete protection of all hydroxyl groups in a glucose molecule is typically achieved by treatment with acetic anhydride. Various catalysts can be employed to facilitate this reaction, leading to the formation of penta-O-acetyl-D-glucopyranose. This process is highly efficient, with catalysts such as iodine or pyridine ensuring high yields. nih.govnih.gov Per-acetylation serves as a foundational step for further modifications where a single acetyl group might be selectively removed to expose a specific hydroxyl group for derivatization.

Table 1: Methodologies for Per-O-acetylation of D-Glucose

| Catalyst/Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Acetic Anhydride, Pyridine | Room temperature, 20 h | High | nih.gov |

| Acetic Anhydride, Iodine | Solvent-free | 90-99% | nih.gov |

This table presents common methods for the exhaustive acetylation of D-glucose, a model reaction for its derivatives.

Regioselective Acetylation: Achieving selective acetylation of a single hydroxyl group is more complex but crucial for targeted synthesis. The increased reactivity of the primary C-6 hydroxyl allows for its preferential acetylation under specific conditions. One method involves the direct esterification of D-glucose with acetic acid, which can yield 6-O-acetyl-D-glucose. rsc.org Another approach utilizes 1-acetylimidazole with a tetramethyl-ammonium hydroxide (TMAH) catalyst in an aqueous solution to achieve high regioselectivity for primary hydroxyl groups. researchgate.net

Enzymatic methods, for instance using lipases, offer an alternative for highly specific deacetylation. Lipases can selectively hydrolyze the ester bond at specific positions of a fully acetylated glucose molecule, providing a pathway to intermediates with free hydroxyls at desired locations like the C-4 or C-6 positions. sigmaaldrich.com

Other Protected Derivatives

Beyond acetylation, a variety of other protecting groups are used to selectively mask the hydroxyl groups of glucose and its analogues. The choice of protecting group depends on its stability under different reaction conditions and the ease of its removal.

Silyl Ethers: Bulky silylating agents, such as tert-butyldiphenylsilyl (TBDPS) chloride and tert-butyldimethylsilyl (TBDMS) chloride, are highly effective for the regioselective protection of the primary C-6 hydroxyl group. alchemyst.co.uk The steric hindrance of these reagents favors reaction at the most accessible hydroxyl position. wiley-vch.dealchemyst.co.uk The formation of silyl ethers is typically catalyzed by a weak base like imidazole. alchemyst.co.uk

Benzyl Ethers: Benzyl groups are widely used as "permanent" protecting groups in multi-step syntheses because of their stability to both acidic and basic conditions. wiley-vch.de They can be introduced using benzyl bromide in the presence of a base, such as sodium hydride (NaH). researchgate.netorganic-chemistry.org Selective benzylation of the C-6 hydroxyl group can be achieved in good yields. researchgate.net

Table 2: Selective 6-O-Benzylation of Protected Glucose Derivatives

| Starting Material (Glucose Derivative) | Product | Yield (%) |

|---|---|---|

| Methyl 2,3,4-tri-O-acetyl-α-D-glucopyranoside | Methyl 6-O-benzyl-2,3,4-tri-O-acetyl-α-D-glucopyranoside | 63% |

| Methyl 2,3,4-tri-O-benzoyl-β-D-glucopyranoside | Methyl 6-O-benzyl-2,3,4-tri-O-benzoyl-β-D-glucopyranoside | 81% |

Data adapted from research on selective benzylation, demonstrating the applicability to various glucose analogues. researchgate.net

Acetal Protection: Cyclic acetals are commonly used to protect vicinal cis-diols or 1,3-diols. For instance, benzylidene acetals can be formed across the C-4 and C-6 hydroxyls of glucose using benzaldehyde, simultaneously protecting both positions. nih.govalchemyst.co.uk Similarly, isopropylidene groups (acetonides) can protect diols, such as in the formation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, which leaves the C-3 hydroxyl group available for further reactions. nih.gov The selective opening of these acetal rings can then expose one hydroxyl group while keeping the other protected.

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis of 6-O-(2-Hydroxyethyl)-D-Glucose and Derivatives

Spectroscopic methods are indispensable for the unambiguous identification and structural analysis of organic molecules. For this compound, a molecule comprising a glucose core and an ether-linked hydroxyethyl (B10761427) side chain, NMR spectroscopy is the most powerful tool for providing a complete atomic-level description.

Mass Spectrometry (MS) Techniques

Mass spectrometry serves as a cornerstone for the structural elucidation and identification of this compound. Its high sensitivity and specificity allow for detailed molecular analysis from complex matrices. Different MS techniques are employed depending on the analytical question, ranging from identification of hydrolytic products to confirmation of isotopic labeling.

Gas Chromatography-Mass Spectrometry (GC-MS) for Hydrolyzates and Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. However, carbohydrates like this compound are polar and non-volatile, necessitating a chemical modification step known as derivatization prior to analysis. nih.govrestek.com This process replaces the polar hydroxyl (-OH) groups with nonpolar functional groups, increasing the compound's volatility and thermal stability.

Common derivatization strategies for carbohydrates include silylation, oximation followed by silylation or acetylation. restek.comresearchgate.net For instance, trimethylsilyl (B98337) (TMS) derivatives are frequently prepared. This derivatization makes the molecule suitable for introduction into the gas chromatograph.

In the context of analyzing polymers like hydroxyethyl starch, acid hydrolysis is first performed to break the polymer down into its constituent monosaccharides, including this compound. acs.org The resulting mixture of hydrolyzates is then derivatized. The derivatized analytes are separated by the gas chromatograph based on their differential partitioning between the stationary and mobile phases. As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unequivocal identification of the this compound derivative. nih.gov

| Derivatization Method | Reagents | Description | Reference |

|---|---|---|---|

| TMS-Oximation | Ethylhydroxylamine (EtOx) in pyridine, followed by BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | A two-step process where an oximation reaction is followed by silylation. This reduces the number of isomers compared to direct silylation. | restek.com |

| TFA-Oximation | EtOx in pyridine, followed by MBTFA (N-methyl-bis(trifluoroacetamide)) | Similar to TMS-oximation, but uses trifluoroacetyl derivatization, which can offer different chromatographic properties. | restek.com |

| Alditol Acetylation | Sodium borohydride, followed by acetic anhydride | A reduction step converts the sugar to its corresponding alditol, which is then acetylated. This method produces a single derivative peak for each sugar. | restek.com |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Identification

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, non-volatile, and thermally labile molecules such as this compound. nsf.govnih.gov A key advantage of ESI-MS is its ability to analyze compounds directly from a solution phase, typically obviating the need for derivatization.

In the ESI process, a solution containing the analyte is sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. Due to their chemical nature, saccharides generally exhibit poor sensitivity in conventional ESI-MS when relying on protonation or deprotonation. nsf.gov Instead, they are most commonly detected as adducts with alkali metal cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), when analyzed in positive ion mode. nsf.gov In negative ion mode, adducts with anions like chloride ([M+Cl]⁻) can be formed.

The mass spectrometer measures the mass-to-charge ratio (m/z) of these ions. For this compound (C₈H₁₆O₇, molecular weight ≈ 224.21 Da), the sodiated adduct [C₈H₁₆O₇+Na]⁺ would be detected at an m/z of approximately 247.2. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the precursor ion of interest is isolated, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. nih.gov This fragmentation pattern provides detailed structural insights, confirming the identity of the compound.

| Analyte | Formula | Molecular Weight (Da) | Expected Adduct Ion (Positive Mode) | Expected m/z |

|---|---|---|---|---|

| This compound | C₈H₁₆O₇ | 224.21 | [M+Na]⁺ | ~247.2 |

| This compound | C₈H₁₆O₇ | 224.21 | [M+K]⁺ | ~263.1 |

High-Resolution Mass Spectrometry for Isotopic Labeling Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the incorporation of stable isotopes into molecules, a common strategy in metabolic research and tracer studies. researchgate.netnih.gov Instruments such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide exceptionally high resolving power and mass accuracy. This allows for the determination of an ion's elemental composition from its exact mass. researchgate.net

When this compound is synthesized with isotopic labels (e.g., ¹³C in the glucose backbone or ²H in the hydroxyethyl group), HRMS can precisely measure the resulting mass shift. This capability allows for the clear differentiation of the labeled compound from unlabeled species and any potential isobaric interferences, which are molecules that have the same nominal mass but different elemental formulas. researchgate.net For example, HRMS can completely resolve signals from ²H-labeled tracers and ¹³C-labeled tracers, which would be difficult with low-resolution instruments. researchgate.net

The accuracy of HRMS confirms not only the presence of the isotopic label but also the degree of enrichment. nih.govnih.gov This is critical in quantitative studies that aim to trace the metabolic fate of this compound or its precursors within a biological system.

Chromatographic Separation Methods

Chromatographic techniques are fundamental for isolating this compound from complex mixtures and for its quantification. The choice between gas and liquid chromatography depends on the volatility of the analyte and the goals of the analysis.

Gas-Liquid Chromatography (GLC) for Derivative Separation

Gas-Liquid Chromatography (GLC), a subset of gas chromatography, is highly effective for separating volatile compounds. As with GC-MS, the analysis of this compound via GLC requires prior conversion into a more volatile and thermally stable derivative, such as a trimethylsilyl (TMS) ether or an alditol acetate. acs.orgresearchgate.net

The separation mechanism in GLC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid stationary phase coated on a solid support within the column. Compounds with different chemical properties will interact differently with the stationary phase, leading to different elution times (retention times). This allows for the effective separation of various hydroxyethyl-D-glucose isomers (e.g., 2-O-, 3-O-, and 6-O-substituted) from one another and from unmodified glucose. cdnsciencepub.com The retention time for the this compound derivative is a characteristic parameter that, when compared against a pure standard analyzed under the same conditions, serves as a reliable method for its identification. scilit.com

| Stationary Phase Type | Common Polymer | Application Notes |

|---|---|---|

| Nonpolar | Polydimethylsiloxane (e.g., OV-1, DB-1) | Separates compounds primarily based on boiling point. |

| Intermediate Polarity | Phenyl-methylpolysiloxane (e.g., OV-17, DB-5) | Offers different selectivity for separating isomers of derivatized sugars. |

| Polar | Polyethylene (B3416737) glycol (e.g., Carbowax 20M) | Used for separating polar compounds, but requires derivatization for carbohydrates to prevent strong, irreversible interactions. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of non-volatile compounds like this compound in their native form, typically in aqueous solutions. researchgate.net

A common HPLC mode for carbohydrate analysis is normal-phase chromatography using an amine-bonded stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water. This setup allows for the effective separation of monosaccharides and their derivatives. Detection is frequently accomplished with a Refractive Index (RI) detector, which is a universal detector sensitive to any analyte that has a different refractive index from the mobile phase. researchgate.net Alternatively, an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be coupled to the HPLC system for more sensitive and specific detection.

For quantitative analysis, a calibration curve is essential. This is generated by injecting a series of standards with known concentrations of pure this compound and plotting the detector response (e.g., peak area) against concentration. researchgate.net The concentration of the compound in an unknown sample is then determined by measuring its peak area and interpolating the value from the calibration curve. This makes HPLC an invaluable tool for applications such as monitoring the purity of a sample or tracking the progress of a reaction involving this compound.

Paper Chromatography for Isolation of Hydroxyethyl-D-Glucoses

Paper chromatography has proven to be an effective technique for the separation and purification of hydroxyethyl-D-glucose derivatives, including this compound. This method was instrumental in the successful isolation and subsequent crystallization of this specific isomer. Researchers have reported the use of a solvent system comprising ethyl acetate, acetic acid, and water in a volumetric ratio of 9:2:2 for the complete separation of different hydroxyethyl ethers of glucose. mdpi.com

The process involves applying a concentrated solution of the synthesized hydroxyethyl-D-glucose mixture as a streak onto a large sheet of chromatography paper. The chromatogram is then developed by irrigating the paper with the aforementioned solvent system for an extended period, which can be as long as two days. This allows for the spatial separation of the different isomers based on their differential partitioning between the stationary phase (the cellulose (B213188) paper) and the mobile phase (the solvent mixture).

Following the development of the chromatogram, the separated bands corresponding to the different isomers can be visualized, typically under ultraviolet light or by using a chemical stain. The section of the paper containing the desired isomer, in this case, this compound, is then excised. The pure compound is subsequently eluted from the paper using an appropriate solvent, such as water. After elution, the solvent is removed, often under reduced pressure, to yield the purified product. It has been noted that purification by paper chromatography was a critical step in obtaining seeds for the successful crystallization of this compound, which had previously been challenging to crystallize when prepared by other methods. mdpi.com

Computational Chemistry and Conformational Analysis

Density Functional Theory (DFT) for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method utilized to investigate the structural and electronic properties of molecules, including glucose and its derivatives. jscholaronline.org By applying DFT, researchers can perform geometry optimization to determine the most stable three-dimensional structure of this compound. This involves finding the arrangement of atoms that corresponds to the lowest energy state on the potential energy surface. jscholaronline.orgresearchgate.net For instance, studies on D-glucose have employed the B3LYP functional with various basis sets, such as 3-21G, to achieve optimized structures that show good agreement with experimental results. researchgate.net This level of theory can be extended to its hydroxyethyl derivatives to predict bond lengths, bond angles, and dihedral angles with considerable accuracy.

Beyond structural optimization, DFT calculations provide valuable insights into the electronic properties of the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. nih.gov The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of the molecule's chemical reactivity and stability. nih.gov A smaller energy gap generally suggests higher reactivity. Furthermore, the distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electrophilic and nucleophilic sites within the molecule, thereby predicting regions susceptible to chemical attack. jscholaronline.org

The table below summarizes key electronic properties that can be calculated for this compound using DFT.

| Property | Description | Significance |

| Optimized Geometry | The lowest energy, most stable 3D arrangement of atoms. | Provides accurate bond lengths, bond angles, and dihedral angles. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron (nucleophilicity). |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron (electrophilicity). |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface. | Visualizes electron-rich (nucleophilic) and electron-poor (electrophilic) regions. |

Conformational Analysis of Glucose Derivatives (e.g., Rotamer Populations)

The biological activity and physical properties of glucose derivatives are heavily influenced by their three-dimensional conformation. A key aspect of the conformational analysis of this compound is the orientation of the exocyclic hydroxymethyl group at the C5 position, which is described by the torsion angle ω (O5-C5-C6-O6). The rotation around the C5-C6 bond leads to three stable staggered conformations, known as rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). nih.govacs.org

The relative populations of these rotamers are determined by a balance of steric and electronic effects, including the gauche effect and hydrogen bonding possibilities. nih.gov For D-glucose in an aqueous solution, the gt and gg rotamers are predominantly populated, with the tg conformation being less significant. acs.org The introduction of the 2-hydroxyethyl substituent at the O6 position is expected to influence these populations. The additional flexibility of the hydroxyethyl chain introduces more degrees of conformational freedom that can be explored through computational methods like molecular dynamics (MD) simulations. mdpi.com

The relative populations of the gg, gt, and tg rotamers can be experimentally estimated using NMR spectroscopy by analyzing the 3JH5,H6 coupling constants. acs.org Computational studies can complement these experimental findings by calculating the potential energy surface for the rotation around the C5-C6 bond and predicting the most stable rotamers.

The following table outlines the three primary rotamers around the C5-C6 bond in glucose derivatives.

| Rotamer | Dihedral Angle (ω) | Description |

| gg (gauche-gauche) | Approximately -60° | The O6 atom is gauche to both the O5 and C4 atoms. |

| gt (gauche-trans) | Approximately 60° | The O6 atom is gauche to the O5 atom and trans to the C4 atom. |

| tg (trans-gauche) | Approximately 180° | The O6 atom is trans to the O5 atom and gauche to the C4 atom. |

In Silico Prediction of Chemical Reactivity and Properties

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are valuable tools for predicting the chemical reactivity and physicochemical properties of molecules like this compound. researchgate.netmdpi.com These computational models establish a mathematical relationship between the molecular structure (described by various descriptors) and a specific activity or property. nih.gov

For predicting chemical reactivity, descriptors derived from DFT calculations, such as HOMO-LUMO energies, electrostatic potential, and atomic charges, can be used. jscholaronline.org These quantum chemical descriptors provide a fundamental basis for understanding how a molecule will interact with other chemical species. For instance, a lower HOMO-LUMO gap would suggest a higher propensity for the molecule to participate in chemical reactions.

QSAR/QSPR models can also be developed to predict a wide range of physicochemical properties, including solubility, lipophilicity (logP), and boiling point. mdpi.com These models typically use a combination of topological, geometrical, and electronic descriptors to build a predictive equation. While specific QSAR models for this compound may not be readily available, models developed for other glucose derivatives or polyhydroxylated compounds can provide valuable estimations of its properties. pharmafocusasia.com The development of such models involves compiling a dataset of related molecules with known properties, calculating a set of molecular descriptors for each, and then using statistical methods to create and validate a predictive model. mdpi.com

The table below lists some key properties of this compound that can be predicted using in silico methods.

| Property | Prediction Method | Relevance |

| Aqueous Solubility | QSPR models based on topological and electronic descriptors. | Important for understanding its behavior in biological and chemical systems. |

| Lipophilicity (logP) | QSPR models using fragment-based or whole-molecule approaches. | Influences membrane permeability and interactions with nonpolar environments. |

| Reactivity towards Electrophiles | Analysis of MEP maps and HOMO energy levels from DFT. | Predicts sites of electrophilic attack and susceptibility to oxidation. |

| Reactivity towards Nucleophiles | Analysis of MEP maps and LUMO energy levels from DFT. | Predicts sites of nucleophilic attack. |

Reactivity and Derivatization Studies of 6 O 2 Hydroxyethyl D Glucose

Regioselectivity of Hydroxyl Group Functionalization

The functionalization of carbohydrates containing multiple hydroxyl groups presents a significant challenge in synthetic chemistry, requiring strategies to achieve regioselectivity. In glucose and its derivatives, the primary hydroxyl group at the C6 position is generally more reactive than the secondary hydroxyl groups (C2, C3, C4) due to lower steric hindrance. ntnu.norsc.org This inherent reactivity difference is often exploited for selective modifications.

For 6-O-(2-Hydroxyethyl)-D-glucose, there are two primary hydroxyl groups: the one at the terminus of the 2-hydroxyethyl substituent and the one that would have been at C6, which is now part of an ether linkage. The remaining hydroxyl groups on the pyranose ring at positions C1, C2, C3, and C4 are secondary, with the C1 hydroxyl being part of a hemiacetal.

Strategies to achieve regioselectivity often involve the use of bulky reagents that preferentially react with the less sterically hindered primary hydroxyls. rsc.org For instance, silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) and trityl ethers are commonly used to selectively protect primary alcohols. ntnu.norsc.org Enzymatic catalysis, particularly with lipases, has also proven highly effective. Lipases can catalyze acylation reactions with high regioselectivity, often favoring the C6 primary hydroxyl group of glucose for esterification. researchgate.net This enzymatic approach was used to prepare methyl 6-O-methacryloyl-α-d-glucoside, a derivative where the C6 hydroxyl is selectively functionalized. researchgate.netuq.edu.au

The relative reactivity of the hydroxyl groups can also be influenced by intramolecular hydrogen bonding, which can increase the nucleophilicity of specific hydroxyl groups. researchgate.net The choice of solvent and reaction conditions further plays a critical role in directing the functionalization to a specific site on the carbohydrate. researchgate.net

Formation of Inner Glucosides and Anhydro-Derivatives

The structure of this compound allows for intramolecular cyclization reactions, leading to the formation of anhydro-derivatives or inner glucosides. These reactions typically involve the loss of a water molecule and the formation of a new ether linkage.

Studies on the related compound 2-O-(2-hydroxyethyl)-D-glucose have shown that upon heating in a dilute acid solution, it can be partially converted into inner glucosides. cdnsciencepub.comcdnsciencepub.com This process involves the intramolecular attack of a hydroxyl group on an activated carbon, leading to the formation of bicyclic structures such as 1,2-O-ethylene-α-D-glucofuranose and the corresponding α- and β-pyranose derivatives. cdnsciencepub.comcdnsciencepub.com It is plausible that the terminal hydroxyl of the 6-O-(2-hydroxyethyl) group could similarly participate in intramolecular cyclization, for example, by attacking the anomeric carbon (C1) to form a larger ring structure, although this specific reaction is less commonly documented than the formation of 1,6-anhydro derivatives.

A more common anhydro-derivative of glucose is 1,6-anhydro-β-D-glucopyranose (levoglucosan), which is formed by the intramolecular displacement of the C1 hydroxyl group by the C6 hydroxyl group. chimia.ch While the C6 hydroxyl of this compound is etherified, other anhydro derivatives can be synthesized. For example, methods exist for preparing 3,6-anhydro D-glucose residues within glucans by sulfating the O-6 position followed by alkali treatment. nih.gov The synthesis of various derivatives of 1,5-anhydro-6-deoxy-D-glucitol has also been reported, starting from acetylated glucopyranosyl bromide and involving steps like tosylation or mesylation of the C6 hydroxyl group, followed by nucleophilic substitution. nih.gov

Mechanisms of Polymerization and Copolymerization

Derivatives of this compound, where a polymerizable group is attached, can serve as glycomonomers for the synthesis of well-defined glycopolymers. These polymers are of significant interest for biomedical applications due to their biocompatibility and specific biological interactions.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). capes.gov.br

A key example is the RAFT polymerization of methyl 6-O-methacryloyl-α-D-glucoside, a monomer derived from the selective functionalization of the C6 hydroxyl group. researchgate.netuq.edu.au This polymerization is typically carried out in an aqueous solution using a suitable chain transfer agent (CTA), such as (4-cyanopentanoic acid)-4-dithiobenzoate, and a radical initiator like 4,4'-azobis(4-cyanopentanoic acid). researchgate.netcapes.gov.br The process allows for the creation of well-defined, water-soluble glycopolymers. researchgate.net Kinetic studies have shown that RAFT polymerization of such glycomonomers proceeds at a slower rate than corresponding conventional free-radical polymerizations but offers excellent control over the polymer architecture. capes.gov.br

| Target DPn | Mn (kDa) via 1H NMR | Polydispersity Index (PDI) | Reference |

|---|---|---|---|

| 50 | 16 | 1.12 | researchgate.net |

| 100 | 32 | 1.10 | researchgate.net |

| 200 | 63 | 1.13 | researchgate.net |

| 400 | 103 | 1.17 | researchgate.net |

The "living" nature of RAFT polymerization enables the synthesis of block copolymers by sequential monomer addition. A poly(methyl 6-O-methacryloyl-α-D-glucoside) chain synthesized via RAFT can be used as a macro-chain transfer agent (macro-CTA) to initiate the polymerization of a second monomer. researchgate.netuq.edu.au

This strategy has been successfully employed to create novel hydrophilic-hydrophilic block copolymers by chain-extending the glycopolymer with 2-hydroxyethyl methacrylate (B99206) (HEMA). researchgate.netfigshare.com The resulting poly[(methyl 6-O-methacryloyl-α-D-glucoside)-block-(2-hydroxyethyl methacrylate)] combines the properties of a sugar-based polymer with those of the widely used biocompatible polymer PHEMA. researchgate.netnih.gov This approach allows for the precise design of advanced polymer architectures for various applications.

| Component | Mn (kDa) | PDI | Reference |

|---|---|---|---|

| Glycopolymer Macro-CTA | 32 | 1.10 | researchgate.net |

| Final Block Copolymer | 59 | 1.16 | researchgate.net |

Esterification and Other Functional Group Transformations

Esterification is a fundamental transformation for modifying the hydroxyl groups of this compound. This can be achieved through various methods, including chemical and enzymatic catalysis. researchgate.netmasterorganicchemistry.com

The Fischer-Speier esterification is a classic method involving the reaction of an alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.commasterorganicchemistry.com This equilibrium-driven reaction can be used to attach a wide range of acyl groups to the hydroxyls of the glucose derivative. masterorganicchemistry.com The mechanism involves protonation of the carboxylic acid, nucleophilic attack by the alcohol, formation of a tetrahedral intermediate, and subsequent elimination of water. masterorganicchemistry.comyoutube.com

Enzymatic esterification offers a milder and often more selective alternative. As mentioned, lipases have been used for the highly regioselective transesterification of vinyl methacrylate with the C6 hydroxyl of methyl α-D-glucoside to produce the corresponding methacrylic monomer for polymerization. researchgate.net

Beyond esterification, other functional group transformations can be performed. The hydroxyl groups can be converted into better leaving groups, such as tosylates or mesylates, by reacting them with toluenesulfonyl chloride or methanesulfonyl chloride, respectively. nih.gov These sulfonated intermediates are then susceptible to nucleophilic substitution, allowing for the introduction of other functional groups like azides, halides, or amines, thereby providing a versatile platform for creating a wide array of glucose derivatives. nih.gov

Research Applications and Functional Studies of 6 O 2 Hydroxyethyl D Glucose and Its Analogues

Research in Glycoconjugate Chemistry

Glycoconjugate chemistry focuses on the synthesis and study of molecules in which carbohydrates (glycans) are covalently linked to other chemical species like proteins, peptides, or lipids. These synthetic molecules are crucial tools for mimicking and investigating the roles of natural glycoconjugates in biological systems.

The design process involves selecting an appropriate carbohydrate ligand, a scaffold, and a linker to connect them. 6-O-(2-Hydroxyethyl)-D-glucose and its analogues are useful in this context as the terminal hydroxyl group of the ethyl extension can be readily modified for attachment to various scaffolds, including dendrimers, polymers, or cyclopeptides. This strategic placement of a reactive site allows for controlled synthesis of neo-glycoconjugates where the spacing and orientation of the sugar units can be systematically varied to optimize binding to target proteins. For instance, in the development of potential vaccines against tuberculosis, mannose analogues have been conjugated to antigenic proteins to enhance their biological activity.

Several chemical methods are employed to covalently link glycans to proteins and peptides. The choice of method depends on the available functional groups on both the glycan and the protein, and the need to preserve the protein's structure and function. The hydroxyethyl (B10761427) group of this compound makes it amenable to various conjugation strategies after suitable functionalization.

Commonly used methodologies include:

Reductive Amination : This classic method involves the reaction of an aldehyde group (which can be generated on the glycan) with a primary amine (like the ε-amino group of lysine (B10760008) residues on a protein) to form a Schiff base, which is then reduced to a stable secondary amine linkage.

Click Chemistry : This category includes highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). For this, the glycan would be functionalized with an azide (B81097) or alkyne, and the protein with the corresponding reactive partner. This method was utilized in the GlyConnect technology to attach molecules to engineered glycans on proteins.

Staudinger Ligation : This reaction forms a stable amide bond between a phosphine-ester and an azide. It has been used to conjugate glyco-epitopes to carrier proteins like bovine serum albumin.

The following table summarizes key aspects of these conjugation techniques.

| Conjugation Method | Required Functional Groups | Linkage Formed | Key Features |

| Reductive Amination | Aldehyde (on glycan), Amine (on protein) | Secondary Amine | Well-established, targets lysine residues, hydrolytically stable linkage. |

| Click Chemistry (CuAAC) | Azide and Alkyne | Triazole | High efficiency, bio-orthogonal, rapid reaction rates. |

| Staudinger Ligation | Azide and Phosphine-ester | Amide | Traceless (no residual atoms from the ligation reagent), effective for complex haptens. |

Multivalent interactions, characterized by the simultaneous binding of multiple ligands to multiple receptors, are fundamental to many biological processes, including cell-cell recognition, pathogen adhesion, and immune responses. Carbohydrate-protein interactions are often weak on a monovalent basis; thus, multivalency is a key biological strategy to achieve high avidity and specificity.

Synthetic glycoconjugates featuring multiple copies of ligands like this compound are designed to probe these interactions. By varying the number of sugar units, their spacing, and the geometry of the scaffold, researchers can investigate how these parameters influence binding strength and selectivity for specific lectins (carbohydrate-binding proteins). Such studies are crucial for understanding how information is encoded in the complex arrangements of glycans on the cell surface, known as the glycocalyx. The enhanced binding affinity (avidity) achieved through multivalency can transform a weak interaction into a potent biological effect.

Glycosyltransferases are enzymes that catalyze the transfer of sugar moieties from an activated donor sugar nucleotide to an acceptor molecule, playing a central role in the biosynthesis of glycoconjugates. The inhibition of these enzymes is a target for the development of therapeutics for diseases involving aberrant glycosylation, such as cancer.

One major strategy for designing glycosyltransferase inhibitors is the use of substrate analogues. These can be analogues of the donor sugar nucleotide or the acceptor substrate. Modified glucose molecules, such as 2-deoxy-D-glucose and its fluorinated derivatives, have been investigated as inhibitors of glycosylation. For example, 2-deoxyglucose can be converted in cells to UDP-2-deoxyglucose and GDP-2-deoxyglucose, which can interfere with the normal biosynthesis of glycoproteins. Similarly, nucleotide-linked 2-deoxy-2-fluoroglycosides have been developed as potent competitive inhibitors of various glycosyltransferases. While this compound itself is not primarily studied as an inhibitor, its structure could be modified (e.g., by deoxygenation or fluorination at key positions) to create analogues designed to compete with natural substrates for the active site of a target glycosyltransferase.

The development of novel ligands by conjugating carbohydrates to functional molecules is an active area of research. The hydroxyl groups of glucose provide multiple sites for modification to create specialized ligands.

Thioether Ligands: Thioethers (R-S-R') are versatile ligands in coordination chemistry, known for their ability to bind to transition metals. They are generally considered soft ligands with weaker donor properties than phosphines. Research has focused on the synthesis of positional isomers of D-glucose functionalized with thioether moieties at positions O-1 through O-6. The modification at the 6-O position, relevant to this compound, can be achieved via Williamson etherification followed by glycoconjugation. These thioether-functionalized sugars can then act as ligands for transition metal complexes.

Ruthenium Polypyridyl Conjugates: Ruthenium(II) polypyridyl complexes are of great interest due to their unique photophysical and electrochemical properties. They have been explored as imaging agents, DNA probes, and potential anticancer agents. By conjugating these complexes to biomolecules like glucose, researchers aim to target specific cells or cellular components. A library of light-active ruthenium conjugates has been synthesized using thioether-functionalized D-glucose isomers as ligands. The synthesis involves reacting the thioether ligand with a ruthenium precursor, such as [Ru(tpy)(bpy)Cl]Cl, to form the final glycoconjugate. This approach combines the biological recognition properties of the carbohydrate with the functional properties of the metal complex.

| Ligand/Conjugate Type | Key Components | Rationale/Application |

| Glucose-Thioether Ligands | D-Glucose, Thioether group | Creation of soft donor ligands for transition metal coordination. |

| Ruthenium Polypyridyl Conjugates | Glucose-Thioether Ligand, Ru(II) Polypyridyl Complex | Combines biological targeting (glucose) with photophysical properties (ruthenium complex) for imaging or therapeutic applications. |

Advanced Biomaterial Development

Carbohydrate-based polymers, or glycopolymers, are increasingly used in the development of advanced biomaterials due to their biocompatibility, biodegradability, and specific biological recognition properties. Hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water, are a significant class of such biomaterials used in tissue engineering and drug delivery.

Derivatives of this compound are well-suited for incorporation into these materials. The hydroxyethyl group can be functionalized with a polymerizable group, such as an acrylate (B77674) or methacrylate (B99206). The resulting glycomonomer can then be polymerized to form a glycopolymer. For example, poly(2-glucosyl-oxyethyl acrylate), a polymer with a structure analogous to a polymerized form of an acrylate derivative of this compound, has been synthesized and studied. These glycopolymers can be used to create "smart" biomaterials that respond to specific biological stimuli. For instance, block copolymers containing such glycopolymers have been shown to form aggregates with the lectin Concanavalin A, a system that can be disassembled by the addition of free glucose. This glucose-responsive behavior has potential applications in self-regulating drug delivery systems. Furthermore, click chemistry reactions, such as thiol-ene coupling, can be used to crosslink functionalized glycopolymers into hydrogels for applications in tissue regeneration.

Design and Synthesis of Glycopolymers

Glycopolymers, which are synthetic polymers featuring pendant carbohydrate moieties, have garnered significant interest as biomimetic analogs for studying the biological roles of carbohydrates and for various biomedical applications. The design and synthesis of these macromolecules allow for precise control over their structure and function. A common approach to synthesizing glycopolymers involves the polymerization of sugar-containing monomers. For instance, the glycomonomer methyl 6-O-methacryloyl-alpha-D-glucoside has been prepared through a lipase-catalyzed transesterification of vinyl methacrylate with methyl a-D-glucoside. This specific modification at the C6 position of the glucose unit is particularly relevant to this compound. The synthesis yielded the desired 6-O regioisomer, which was then polymerized using reversible addition-fragmentation chain transfer (RAFT) polymerization to produce well-defined glycopolymers.

Another versatile method for creating glycopolymers is through the post-polymerization modification of a pre-formed polymer scaffold. This strategy allows for the attachment of various sugar moieties to the same polymer backbone, facilitating the creation of a diverse library of glycopolymers. For example, a poly(acryloyl hydrazide) scaffold can be reacted with free reducing sugars to form glycopolymers, a method that bypasses the often complex synthesis of individual glycomonomers.

The architectural design of glycopolymers can also be controlled, leading to structures like block copolymers. A block copolymer of poly[(methyl 6-O-methacryloyl-alpha-D-glucoside)-block-(2-hydroxyethyl methacrylate)] has been synthesized, demonstrating the creation of hydrophilic-hydrophilic block copolymers. These advanced polymeric structures are being explored for applications in drug delivery, gene therapy, and as diagnostic tools due to their ability to interact with biological systems in a controlled manner.

Table 1: Methods for Glycopolymer Synthesis

| Synthesis Method | Description | Key Features |

| Polymerization of Glycomonomers | Involves the direct polymerization of vinyl monomers that have a sugar unit attached. | Allows for the creation of well-defined polymer structures with controlled molecular weights. |

| Post-Polymerization Modification | A pre-existing polymer backbone with reactive groups is modified by attaching carbohydrate molecules. | Offers a straightforward route to a variety of glycopolymers from a single parent polymer. |

| Living/Controlled Polymerization (e.g., RAFT) | Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization enable the synthesis of glycopolymers with low polydispersity and complex architectures like block copolymers. | Provides excellent control over the polymer's molecular weight and structure. |

Hydrogel Systems for Molecular Recognition and Sensing (e.g., Glucose-Selective Hydrogels)

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water, making them highly suitable for biomedical applications due to their similarity to soft tissues. "Smart" hydrogels that respond to specific environmental stimuli, such as the concentration of glucose, are of particular interest for applications like controlled insulin (B600854) delivery for diabetes management.

One approach to creating glucose-responsive hydrogels is through molecular imprinting. In this technique, a polymer network is formed in the presence of a template molecule, such as a glucose derivative. After the template is removed, the hydrogel contains cavities that are complementary in shape and functionality to the template, allowing for selective recognition and binding of the target molecule. For instance, hydrogels imprinted with D-glucose 6-phosphate have shown the ability to selectively bind glucose over fructose (B13574).

Another widely explored strategy involves the use of phenylboronic acid (PBA). PBA can form reversible covalent bonds with diols, such as those present in glucose. In a hydrogel system, PBA moieties can be incorporated into the polymer network. When glucose is present, it competes for binding with the PBA, leading to changes in the hydrogel's crosslink density and causing it to swell or shrink. This glucose-responsive swelling can be harnessed to control the release of encapsulated drugs like insulin.

Enzyme-based hydrogel systems have also been developed for glucose sensing. These systems typically incorporate glucose oxidase (GOx), an enzyme that catalyzes the conversion of glucose to gluconic acid. The production of gluconic acid leads to a local decrease in pH, which can trigger a response in a pH-sensitive hydrogel, causing it to swell or collapse and release an encapsulated therapeutic agent.

Table 2: Glucose-Responsive Hydrogel Systems

| System Type | Mechanism of Action | Potential Application |

| Molecularly Imprinted Hydrogels | Creation of specific recognition sites for glucose within the polymer matrix. | Selective glucose sensing and binding. |

| Phenylboronic Acid (PBA)-Based Hydrogels | Competitive binding of glucose to PBA moieties, altering the hydrogel's crosslinking and swelling. | Controlled insulin delivery. |

| Glucose Oxidase (GOx)-Based Hydrogels | Enzymatic conversion of glucose to gluconic acid, inducing a pH change that triggers a response in a pH-sensitive hydrogel. | Self-regulating insulin delivery systems. |

Use in Synthetic Biomaterial Synthesis

The unique chemical structure of this compound, a homologue of glucose, makes it a valuable component in the synthesis of various biomaterials. Its properties are leveraged in applications ranging from uptake studies to the creation of biocompatible polymers. The hydroxyl groups present on the glucose moiety can be chemically modified to create monomers for polymerization, leading to the formation of sugar-based polymers, or glycopolymers. These materials are of interest because they can mimic natural biological structures and interact specifically with cells and tissues.

In the context of hydrogels, which are widely used in tissue engineering and drug delivery, the incorporation of glucose derivatives can impart specific functionalities. For example, hydrogels can be designed to be glucose-responsive, which is particularly useful for developing "smart" drug delivery systems for conditions like diabetes. The synthesis of such materials often involves the copolymerization of a glucose-containing monomer with other monomers to achieve the desired physical and chemical properties of the hydrogel.

Furthermore, this compound can serve as an analog to glucose in the synthesis of materials like polyethylene (B3416737) glycols. This allows for the creation of biocompatible and biodegradable materials that can be used in a variety of medical applications, including as drug carriers or as scaffolds for tissue regeneration. The ability to tailor the properties of these synthetic biomaterials by incorporating specific sugar derivatives is a key area of research in materials science and biomedical engineering.

Enzymatic and Metabolic Pathway Investigations (Non-Human/In Vitro/Cellular Systems)

Studies on Glucose Uptake Mechanisms using Modified Glucose Analogs

The transport of glucose into cells is a fundamental biological process, and modified glucose analogs are crucial tools for studying its mechanisms. Glucose uptake is primarily mediated by a family of membrane proteins known as glucose transporters (GLUTs). In tissues like skeletal muscle and adipose tissue, the insulin-responsive GLUT4 is responsible for the majority of glucose uptake.

To quantify glucose uptake in research settings, radiolabeled glucose analogs, such as 2-deoxyglucose, are frequently used. Once transported into the cell, these analogs are phosphorylated by hexokinase, which traps them inside the cell. By measuring the accumulation of the phosphorylated analog, researchers can determine the rate of glucose transport. This technique has been instrumental in understanding how processes like insulin signaling and exercise stimulate glucose uptake.

The mechanism of insulin-stimulated glucose uptake involves a complex signaling cascade that results in the translocation of GLUT4-containing vesicles from the cell's interior to the plasma membrane. When insulin binds to its receptor, it triggers a series of events that lead to the fusion of these vesicles with the cell surface, thereby increasing the number of GLUT4 transporters available to take up glucose. Modified glucose analogs are used in these studies to trace the pathway of glucose and to dissect the molecular machinery involved in GLUT4 trafficking.

While specific studies utilizing this compound as an analog for uptake mechanism investigations were not detailed in the provided search results, its structural similarity to glucose suggests it could potentially be used in a similar manner to other modified glucose molecules to probe the specificity and kinetics of glucose transporters.

Substrate Specificity and Inhibition Studies of Carbohydrate-Metabolizing Enzymes (e.g., Hexokinase, Glucose Phosphate Isomerase, Glucosidases)

Carbohydrate-metabolizing enzymes play a central role in cellular energy production and are key targets for therapeutic intervention in metabolic diseases. The study of their substrate specificity and inhibition by glucose analogs provides valuable insights into their function and can lead to the development of new drugs.

Hexokinase is the first enzyme in the glycolytic pathway and is responsible for phosphorylating glucose to form glucose-6-phosphate. This enzyme exhibits broad substrate specificity, meaning it can phosphorylate other hexoses besides glucose, such as fructose and mannose. A hexokinase from the thermophilic bacterium Thermus caldophilus has been shown to have a wide specificity, acting on glucose, mannose, glucosamine, allose, 2-deoxyglucose, and fructose. This broad specificity is attributed to the enzyme's active site being able to accommodate modifications at the C2 or C3 positions of the glucose molecule. Given that this compound has a modification at the C6 position, it is plausible that it could also serve as a substrate for hexokinase, although this would need to be experimentally verified.

Other key enzymes in carbohydrate metabolism include α-amylase and α-glucosidase, which are involved in the digestion of carbohydrates in the small intestine. The inhibition of these enzymes can delay the absorption of glucose, which is a therapeutic strategy for managing type 2 diabetes. Various compounds, including derivatives of chalcones and indole-based Schiff bases, have been investigated as potential inhibitors of α-glucosidase. The study of how different glucose analogs interact with the active sites of these enzymes is crucial for the rational design of more effective inhibitors.

Analysis of Glycolytic and Gluconeogenic Pathways in Research Models

Glycolysis and gluconeogenesis are two opposing metabolic pathways that are critical for maintaining glucose homeostasis. Glycolysis is the breakdown of glucose to pyruvate (B1213749), generating ATP and NADH, and occurs in the cytosol of cells. Gluconeogenesis is the synthesis of glucose from non-carbohydrate precursors, such as lactate, amino acids, and glycerol, and primarily takes place in the liver and kidneys.

The analysis of these pathways in research models often involves the use of isotopic tracers to follow the fate of specific atoms through the various metabolic reactions. These studies provide detailed information about the flux through different pathways and how they are regulated under various physiological conditions, such as fasting or in disease states like diabetes.

The glycolytic pathway consists of a series of ten enzyme-catalyzed reactions. Key regulatory enzymes in this pathway include hexokinase, phosphofructokinase, and pyruvate kinase. The activity of these enzymes is tightly controlled to match the cell's energy needs.

Gluconeogenesis, on the other hand, bypasses the irreversible steps of glycolysis through a separate set of enzymes, including pyruvate carboxylase, phosphoenolpyruvate (B93156) carboxykinase (PEPCK), and fructose-1,6-bisphosphatase. The regulation of these enzymes is crucial for controlling the rate of glucose production by the liver.

While the direct use of this compound in the analysis of these pathways was not specified in the search results, as a glucose analog, it could potentially be used to probe the specificity of the enzymes and transporters involved in these pathways. For example, if it is a substrate for hexokinase, it could enter the initial steps of glycolysis, and its subsequent metabolism could be tracked to understand how modifications to the glucose molecule affect its processing by the glycolytic machinery.

Conceptual Frameworks for Targeted Delivery Systems

The design of targeted delivery systems aims to increase the concentration of a therapeutic agent at the site of action, thereby enhancing efficacy and reducing off-target side effects. Sugars, or carbohydrates, represent a powerful class of targeting moieties due to their fundamental roles in biological recognition processes. nih.gov The surface of mammalian cells is decorated with a dense layer of carbohydrates (the glycocalyx) and a variety of carbohydrate-binding proteins (lectins) and transporters that mediate cell communication, adhesion, and uptake of nutrients. nih.gov By attaching a drug to a specific sugar molecule, it is possible to hijack these natural pathways for targeted delivery.

One of the most prominent design principles involves targeting the glucose transporter (GLUT) proteins. mdpi.com Many cancer cells exhibit a phenomenon known as the Warburg effect, characterized by a significantly higher rate of glucose uptake and glycolysis compared to normal cells. acs.orgmdpi.com This metabolic reprogramming leads to the overexpression of GLUT proteins, particularly GLUT1, on the cancer cell surface. mdpi.com This overexpression can be exploited by conjugating anticancer drugs to glucose or its analogues. The resulting glycoconjugate is recognized and transported into the cancer cell via GLUTs, leading to the selective accumulation of the cytotoxic payload within the target cell. acs.orgmdpi.com The suitability of a glucose derivative for this purpose depends on its recognition and transport by GLUTs. While D-glucose is the natural substrate, other sugars like galactose and mannose, as well as modified glucose molecules, can also be transported. mdpi.com

Another key design principle is the targeting of lectins. Lectins are proteins that bind to specific carbohydrate structures and are involved in a wide range of cellular processes. nih.gov Different cell types express distinct patterns of lectins on their surface, creating a "sugar code" that can be used for cell-type-selective targeting. nih.gov For example, mannose-functionalized carriers are often used to target mannose receptors on macrophages and dendritic cells. researchgate.net The design of such systems requires a deep understanding of the specific interactions between the carbohydrate ligand and the protein's carbohydrate recognition domain (CRD). nih.gov

Glycoconjugation, the process of covalently attaching a carbohydrate to another molecule such as a protein, lipid, or small-molecule drug, is a versatile strategy to modulate its physicochemical and biological properties. nih.gov Two of the most significant benefits of this approach are the enhancement of aqueous solubility and the tuning of biological selectivity. nih.gov

Beyond improving solubility, glycoconjugation is a powerful tool for enhancing the selectivity of a therapeutic agent. As discussed in the previous section, the choice of the carbohydrate ligand dictates which cell surface receptors the conjugate will interact with. mdpi.comnih.gov For example, a glucose conjugate is designed to be selective for cells with high GLUT expression, such as many types of cancer cells. acs.orgacs.org The selectivity is not only determined by the identity of the sugar but also by its specific structure and modifications. The anomeric configuration (α or β) and the position of the linkage to the drug can significantly influence the recognition by transporters and enzymes. biosynth.com